(4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-18-9-5-16(6-10-18)15-29-22-4-2-1-3-20(22)21-13-14-27(26-21)23(28)17-7-11-19(25)12-8-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROZDZVKFDBWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone typically involves multiple steps, starting from readily available precursors One common route involves the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl groups, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Effects
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituents | Key Structural Differences | Electronic Effects | References |
|---|---|---|---|---|
| Target Compound | 3-[2-(4-chlorobenzyloxy)phenyl], 1-(4-chlorophenyl) | Reference structure | Electron-withdrawing Cl and electron-donating OCH₂ group balance polarity | N/A |
| (4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone | 3-(5-nitro-2-furyl), 1-(4-methoxyphenyl) | Nitrofuran replaces methoxyphenyl; 4-methoxyphenyl at position 1 | Nitro group (strong electron-withdrawing) increases electrophilicity; methoxy enhances electron donation | |
| 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one | 3-methyl, 5-methyl, pyrazolone core | Pyrazolone ring (keto-enol tautomerism); methyl groups increase steric bulk | Electron-withdrawing keto group may enhance hydrogen bonding; methyl groups reduce solubility | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | 5-hydroxy, 3-phenyl, thiophenyl | Hydroxy and thiophene substituents | Hydroxy group improves solubility via H-bonding; thiophene’s π-electrons modulate aromatic interactions |
Key Research Findings
Substituent Position Matters : The 3-position on pyrazole is critical for activity. Nitrofuran at this position () enhances antimicrobial effects but may increase toxicity, whereas methoxyphenyl (target compound) balances potency and safety.
Chlorine Enhances Binding : Dual 4-chlorophenyl groups in the target compound and analogs (e.g., ) improve affinity for hydrophobic enzyme pockets.
Hybrid Structures Show Promise : Thiazole-pyrazole hybrids () demonstrate superior EGFR inhibition, suggesting that combining heterocycles could optimize the target compound’s efficacy.
Biological Activity
The compound (4-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone, also known as a derivative of pyrazole, has garnered attention in recent pharmacological studies due to its potential biological activities. Pyrazole derivatives are known for their diverse therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure
The chemical formula for the compound is . The structure features a pyrazole ring connected to two chlorophenyl groups and a methoxy phenyl group, contributing to its reactivity and biological profile.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study focusing on various pyrazole compounds demonstrated that modifications in the structure could enhance their inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds with methoxy groups showed promising results in reducing inflammation markers, suggesting that this compound may possess similar activity due to its structural components .
2. Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, a series of pyrazole derivatives were tested against A-431 and Jurkat cells, revealing IC50 values that indicated significant growth inhibition compared to standard treatments like doxorubicin . The presence of electron-donating groups such as methoxy in the structure is believed to enhance the interaction with cancer cell targets.
3. Antimicrobial Activity
Pyrazole compounds have also been noted for their antimicrobial properties. In a comparative study, several pyrazole derivatives exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways . The specific compound under discussion may exhibit similar properties owing to its structural analogies with known active compounds.
Table 1: Summary of Biological Activities
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including those similar to this compound. These studies highlighted the importance of structural modifications in enhancing biological activities. The introduction of methoxy groups was particularly noted for improving anti-inflammatory effects and increasing cytotoxicity against cancer cells.
Q & A
Q. Critical parameters :
- Temperature : Maintain 60–80°C during coupling to avoid side products .
- Solvent choice : Use DMF for solubility of aromatic intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Basic: Which analytical techniques are most effective for structural confirmation?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy :
- HPLC-MS : Confirms molecular ion ([M+H]⁺) and monitors purity (>98%) .
- X-ray crystallography : Resolves stereoelectronic effects (e.g., dihedral angles between aromatic rings) .
Basic: How can solubility and formulation challenges be addressed for in vitro assays?
Answer:
The compound’s low aqueous solubility (logP ~4.2) necessitates formulation optimization:
Q. Table 1: Solubility in common solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 50–60 | Preferred for assays |
| Ethanol | 10–15 | Limited utility |
| PBS (pH 7.4) | <0.1 | Requires surfactants |
Advanced: How to resolve discrepancies between computational and experimental structural data?
Answer:
Contradictions often arise in dihedral angles or hydrogen bonding:
- Molecular dynamics (MD) simulations : Compare with X-ray data (e.g., 76.67° dihedral between aromatic rings in vs. DFT-predicted 72–78°) .
- Electron density maps : Identify weak interactions (e.g., C–H⋯O bifurcated bonds) not captured in gas-phase calculations .
- Temperature factors (B-factors) : High B-factors in crystal structures suggest regions of flexibility requiring MD refinement .
Advanced: What mechanistic approaches elucidate its biological activity?
Answer:
Hypothesis-driven methods include:
- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., JAK2) using fluorescence polarization .
- Molecular docking : Target the ATP-binding pocket (AutoDock Vina; PyMOL visualization) .
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., apoptosis markers in cancer cells) .
Note : Cross-validate with SAR studies—modifying the methoxy group reduces activity by 50%, indicating its role in target binding .
Advanced: How to control regioselectivity during pyrazole ring formation?
Answer:
Regioselectivity depends on:
- Precursor design : Use 1,3-diketones with electron-withdrawing groups to favor 1,3,5-trisubstituted pyrazoles .
- Catalytic additives : CuI promotes cyclocondensation at the 3-position .
- Microwave-assisted synthesis : Reduces reaction time (<30 min) and improves yield (85–90%) .
Advanced: What stability issues arise under physiological conditions?
Answer:
Degradation pathways include:
- Hydrolysis : Methanone group susceptible to esterases (t₁/₂ ~6 h in plasma) .
- Oxidation : Chlorophenyl rings form quinones under UV light (mitigate with amber vials) .
- Thermal stability : Decomposes above 150°C (TGA data)—lyophilization preferred for long-term storage .
Advanced: How to address contradictory bioactivity data across cell lines?
Answer:
Variability arises from metabolic differences:
- CYP450 profiling : HepG2 vs. HEK293 cells show differential metabolism (LC-MS/MS detects hydroxylated metabolites) .
- Hypoxia effects : Activity decreases 3-fold under low O₂ (1%) due to reduced prodrug activation .
- Orthogonal assays : Combine MTT, apoptosis (Annexin V), and ROS detection to confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
